1-(3,5-Dibromo-4-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromo-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H10Br2O This compound features a phenyl ring substituted with two bromine atoms and a methyl group, along with an ethanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromo-4-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 4-methylphenyl ethanol using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromo-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 4-methylphenyl ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dibromo-4-methylbenzaldehyde or 3,5-dibromo-4-methylbenzoic acid.
Reduction: Formation of 4-methylphenyl ethanol.
Substitution: Formation of 3,5-dihydroxy-4-methylphenyl ethanol or 3,5-diamino-4-methylphenyl ethanol.
Scientific Research Applications
1-(3,5-Dibromo-4-methylphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromo-4-methylphenyl)ethanol involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethanol group can form hydrogen bonds, further affecting the compound’s interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methylphenol: Similar structure but lacks the ethanol group.
3,5-Dibromo-4-methylbenzaldehyde: Contains an aldehyde group instead of an ethanol group.
3,5-Dibromo-4-methylbenzoic acid: Contains a carboxylic acid group instead of an ethanol group
Uniqueness
1-(3,5-Dibromo-4-methylphenyl)ethanol is unique due to the presence of both bromine atoms and an ethanol group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10Br2O |
---|---|
Molecular Weight |
293.98 g/mol |
IUPAC Name |
1-(3,5-dibromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10Br2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4,6,12H,1-2H3 |
InChI Key |
ZNESJZDYPGIQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(C)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.